molecular formula C20H18N2O3S B251086 N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B251086
M. Wt: 366.4 g/mol
InChI Key: PCYJCBPBECCVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide, also known as HNCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNCA is a synthetic compound that has been developed through a complex synthesis method, which involves the use of various chemical reagents and techniques.

Mechanism of Action

The mechanism of action of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit antioxidant properties, which may help protect cells from oxidative damage. This compound has also been shown to exhibit anti-inflammatory properties, which may help reduce inflammation in the body. In addition, this compound has been shown to exhibit anticancer properties, which may help inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide in lab experiments is its potential to exhibit multiple effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound may exhibit toxic effects in certain cell types, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide. One area of research could focus on the development of this compound analogs with improved pharmacological properties. Another area of research could focus on the use of this compound in combination with other drugs for the treatment of various diseases. Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide involves a multi-step process that requires the use of several chemical reagents and techniques. The first step in the synthesis involves the reaction between 2-chloro-N-(2-methylphenoxy)acetamide and 6-hydroxy-1-naphthyl isothiocyanate in the presence of a base catalyst. This reaction results in the formation of N-(6-hydroxynaphthalen-1-yl)carbamothioyl)-2-(2-methylphenoxy)acetamide. The final step involves the purification of the product through column chromatography, resulting in the formation of this compound.

Scientific Research Applications

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H18N2O3S/c1-13-5-2-3-8-18(13)25-12-19(24)22-20(26)21-17-7-4-6-14-11-15(23)9-10-16(14)17/h2-11,23H,12H2,1H3,(H2,21,22,24,26)

InChI Key

PCYJCBPBECCVFS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC=CC3=C2C=CC(=C3)O

Origin of Product

United States

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